[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride
Description
[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride (CAS: 1439897-54-7) is a pyrimidine derivative with a tetrahydro-2H-pyran-4-yloxy substituent at the 6-position and a methanamine group at the 4-position. Its molecular formula is C₁₀H₁₆ClN₃O₂, with a molecular weight of 245.71 g/mol and a purity of 97% . The tetrahydro-2H-pyran (THP) moiety enhances metabolic stability and modulates lipophilicity, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitors or antiviral agents. The compound is commercially available as a building block for combinatorial synthesis and pharmaceutical research .
Properties
IUPAC Name |
[6-(oxan-4-yloxy)pyrimidin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c11-6-8-5-10(13-7-12-8)15-9-1-3-14-4-2-9;/h5,7,9H,1-4,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRSQQWJCHEMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=NC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439897-54-7 | |
| Record name | 4-Pyrimidinemethanamine, 6-[(tetrahydro-2H-pyran-4-yl)oxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439897-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions.
Substitution with Tetrahydro-2H-pyran-4-yloxy Group: The tetrahydro-2H-pyran-4-yloxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the tetrahydro-2H-pyran-4-yloxy moiety.
Introduction of the Methanamine Group: The methanamine group is added through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxo derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
Chemistry
In chemistry, [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride, differing primarily in substituents or core frameworks:
Key Differences and Research Findings
Substituent Impact on Solubility and Stability :
- The THP-oxy group in the target compound increases metabolic stability compared to the methoxyethoxy group in MolCore’s analogue, which may degrade faster in vivo due to its shorter ether chain .
- The THP-methoxy variant (Kishida Chemical) exhibits higher molecular weight and slightly improved solubility in polar solvents compared to the target compound .
The spirocyclic compound from Crysdot demonstrates divergent applications in CNS disorders, unlike the pyrimidine-based compounds, which are more commonly used in oncology or antiviral research .
Synthetic Utility: The target compound’s THP group facilitates stereochemical control in synthesis, a feature less pronounced in the methoxyethoxy analogue . MolCore’s compound is optimized for high-throughput API manufacturing, whereas the THP variants are typically used in exploratory medicinal chemistry .
Data Tables and Structural Analysis
Physicochemical Properties
| Property | [6-(THP-4-yloxy)pyrimidin-4-yl]methanamine HCl | [6-(THP-methoxy)pyrimidin-4-yl]methanamine HCl | (2-(2-Methoxyethoxy)pyrimidin-4-yl)methanamine HCl |
|---|---|---|---|
| LogP | 1.2 (estimated) | 1.5 (estimated) | 0.8 (measured) |
| Water Solubility | Moderate | Low | High |
| Metabolic Stability (t₁/₂) | >60 min (rat liver microsomes) | >45 min | ~30 min |
Commercial Availability
| Supplier | Purity | Grade |
|---|---|---|
| Crysdot | 97% | Research |
| Kishida Chemical | Not specified | Building Block |
| MolCore | ≥98% | API Intermediate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
